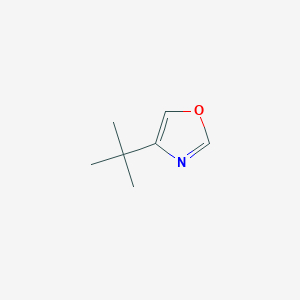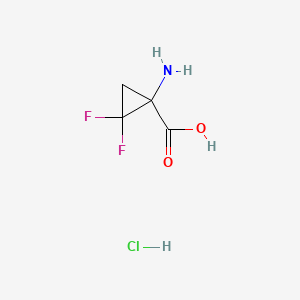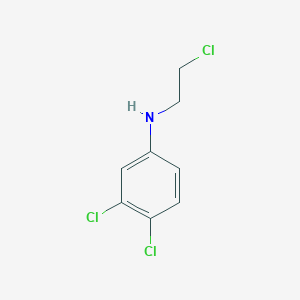
4-(trifluoromethyl)-1,2-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(trifluoromethyl)-1,2-thiazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring. The trifluoromethyl group, known for its strong electron-withdrawing properties, imparts unique chemical and physical properties to the compound. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones in the presence of a copper catalyst . This method is efficient and provides good yields under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs scalable methods that ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of appropriate solvents and reaction conditions is crucial to optimize the production process.
化学反应分析
Types of Reactions
4-(trifluoromethyl)-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, which have diverse applications in pharmaceuticals and materials science.
科学研究应用
4-(trifluoromethyl)-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting specific enzymes and receptors.
作用机制
The mechanism of action of 4-(trifluoromethyl)-1,2-thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
相似化合物的比较
Similar Compounds
- 4-(trifluoromethyl)phenol
- Trifluoromethanesulfonic acid
- Trifluoroacetic acid
Uniqueness
Compared to similar compounds, 4-(trifluoromethyl)-1,2-thiazole exhibits unique properties due to the presence of both the trifluoromethyl group and the thiazole ring. This combination imparts high stability, reactivity, and specificity in its interactions with biological targets. Additionally, the compound’s ability to undergo diverse chemical reactions makes it a versatile building block in synthetic chemistry .
属性
IUPAC Name |
4-(trifluoromethyl)-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NS/c5-4(6,7)3-1-8-9-2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBUSCSBOMYNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B6611983.png)










![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)
![N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine](/img/structure/B6612077.png)

